4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
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Overview
Description
4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a complex organic compound that features a thiadiazole ring, an isopropyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves the formation of the thiadiazole ring followed by the attachment of the isopropyl group and the phenyl acetate moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the thiadiazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Mechanism of Action
The mechanism of action of 4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The isopropyl group and phenyl acetate moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar thiadiazole ring structure, known for their diverse biological activities.
Imidazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Thiophenes: Compounds with a sulfur-containing ring, used in various industrial applications.
Uniqueness
4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
[4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C14H15N3O3S/c1-8(2)13-16-17-14(21-13)15-12(19)10-4-6-11(7-5-10)20-9(3)18/h4-8H,1-3H3,(H,15,17,19) |
InChI Key |
PBXVJJHYCFXDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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